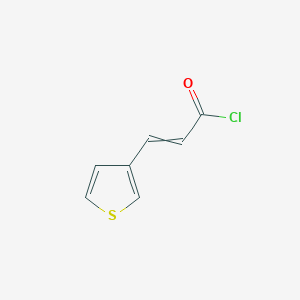

3-(Thiophen-3-yl)prop-2-enoyl chloride

Description

General Significance of Thiophene (B33073) Heterocycles in Advanced Organic Chemistry

Thiophene (C₄H₄S) is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of heterocyclic chemistry. wikipedia.orgbritannica.comderpharmachemica.com Its structure is planar, and it exhibits aromatic character due to the delocalization of six π-electrons, which includes a lone pair from the sulfur atom. nih.gov This aromaticity is the basis for its extensive substitution chemistry, which in many ways resembles that of benzene (B151609). wikipedia.orgrroij.com

Thiophenes are crucial building blocks in the synthesis of a wide array of functional molecules. derpharmachemica.comnumberanalytics.com In medicinal chemistry, the thiophene ring is often used as a bioisostere for the phenyl ring. nih.gov Replacing a benzene ring with a thiophene ring in a biologically active compound can often maintain or even enhance its activity while modifying its physicochemical properties, such as solubility and metabolism. nih.govrroij.com This strategy has been successfully employed in various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the opioid analgesic sufentanil. wikipedia.orgrroij.com The thiophene moiety is a common feature in drugs approved by the U.S. FDA. nih.gov

Beyond pharmaceuticals, thiophene derivatives are integral to the development of advanced materials, particularly organic electronics. numberanalytics.com Their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnumberanalytics.com They are also used as building blocks for agrochemicals and dyes. wikipedia.orgespublisher.com

Role of Acyl Chlorides as Versatile Synthetic Intermediates in Academic Research

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. savemyexams.comwikipedia.org They are highly reactive derivatives of carboxylic acids and are prized as versatile intermediates in organic synthesis. wikipedia.org Their heightened reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

In academic research, acyl chlorides are frequently used to synthesize a variety of other functional groups in reactions that are often more efficient and higher-yielding than those starting from the corresponding carboxylic acids. savemyexams.com Key transformations involving acyl chlorides include:

Esterification: They react readily with alcohols and phenols to form esters. This reaction is typically faster and more irreversible than Fischer esterification, which uses a carboxylic acid. savemyexams.comlibretexts.org

Amide Formation: Acyl chlorides react with ammonia (B1221849) and primary or secondary amines to produce amides. savemyexams.comwikipedia.org

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, acyl chlorides can acylate aromatic rings, such as benzene or thiophene itself, to form ketones. numberanalytics.comncert.nic.in

Anhydride Synthesis: Reaction with a carboxylate salt yields a carboxylic anhydride. wikipedia.org

Acyl chlorides are typically prepared from carboxylic acids using chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃, PCl₅). savemyexams.comwikipedia.orglibretexts.org Due to their reactivity, they are often sensitive to moisture and must be handled under anhydrous conditions. libretexts.org

Specific Research Context of 3-(Thiophen-3-yl)prop-2-enoyl Chloride and Closely Related Structures

This compound, also known as (2E)-3-(3-Thienyl)acryloyl chloride, is a specific example of a thiophene-based acyl chloride. letopharm.com It incorporates a thiophene ring linked to an acryloyl chloride moiety. The presence of the prop-2-enoyl (acryloyl) linker introduces a conjugated system, which can influence the electronic properties and reactivity of the molecule.

| Property | Value |

|---|---|

| CAS Number | 54449-42-2 |

| Molecular Formula | C₇H₅ClOS |

| Molecular Weight | 172.632 g/mol |

| Density | 1.345 g/cm³ |

| Boiling Point | 268.672°C at 760 mmHg |

| Refractive Index | 1.625 |

Data sourced from Letopharm Limited. letopharm.com

The research context for this compound and its isomers, such as 3-(thiophen-2-yl)prop-2-enoyl chloride, lies in its utility as a precursor for synthesizing more complex heterocyclic systems. For instance, the related compound 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate, which is synthesized from the corresponding acyl chloride, serves as a starting material for creating a variety of heterocyclic derivatives including quinazolines, benzothiazoles, thiadiazoles, and imidazoles, some of which have been investigated for antimicrobial activity. researchgate.net This indicates that this compound is a valuable intermediate for constructing novel, potentially biologically active molecules by leveraging the reactivity of the acyl chloride group to engage with various nucleophiles.

Current Research Gaps and Future Directions in Thiophene Chemistry

While the synthesis and application of thiophenes are well-established, contemporary research continues to address existing gaps and explore new frontiers. A primary focus is the development of novel, more efficient, and selective synthetic methods for constructing the thiophene ring. bohrium.comnih.gov Traditional methods like the Paal-Knorr or Gewald synthesis are being supplemented or replaced by modern techniques, including metal-catalyzed heterocyclization and one-pot multicomponent reactions, which offer improved atom economy, regioselectivity, and milder reaction conditions. nih.govbohrium.com

Future directions in thiophene chemistry are expanding into several key areas:

Green Chemistry: There is a growing emphasis on developing more sustainable synthetic routes that minimize waste and avoid harsh reagents. futuremarketinsights.com

Advanced Materials: Research into thiophene-based materials for organic electronics is rapidly advancing. The goal is to create novel polymers and small molecules with tailored electronic properties for next-generation flexible displays, solar cells, and sensors. nih.govfuturemarketinsights.com

Medicinal Chemistry: The search for new therapeutic agents remains a strong driver. Future work will involve using the thiophene scaffold to design and synthesize novel compounds for a wide range of diseases, leveraging computational studies to guide drug discovery. nih.goveprajournals.com

Catalysis: Thiophene-based ligands are being explored for their potential in developing new catalysts for various organic transformations.

The continued investigation into versatile building blocks like this compound is integral to these efforts, providing the chemical tools necessary to synthesize the next generation of functional thiophene-containing molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylprop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7(9)2-1-6-3-4-10-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAJKSGPATVNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695718 | |

| Record name | 3-(Thiophen-3-yl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54449-42-2 | |

| Record name | 3-(Thiophen-3-yl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Thiophen 3 Yl Prop 2 Enoyl Chloride and Congeners

Strategies for the Construction of the Thiophene (B33073) Core in Olefinic Thiophene Compounds

Metal-catalyzed heterocyclization is a powerful and atom-economical strategy for the regioselective synthesis of substituted heterocycles from readily available acyclic precursors. nih.gov Various transition metals, including copper, rhodium, and palladium, are employed to facilitate the formation of the thiophene ring. bohrium.comnih.gov

Copper-mediated approaches are particularly common. nih.gov For instance, copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. organic-chemistry.orgderpharmachemica.com Other copper-catalyzed reactions include the addition/oxidative cyclization of thioamides with alkynoates to produce polysubstituted 2-aminothiophenes. bohrium.comnih.gov

Rhodium catalysts are used to generate thiavinyl carbenes from 1,2,3-thiadiazoles, which can then undergo [3+2] cycloaddition reactions with alkynes to yield highly substituted thiophenes. bohrium.comnih.gov Palladium catalysis is also prominent, with efficient methods developed for the direct C-H arylation of thiophenes using a low loading of a bis(alkoxo)palladium complex, coupling aryl bromides with various thiophene substrates in very good yields. organic-chemistry.org

| Catalyst System | Substrates | Product Type | Reference |

| Copper(I) iodide (CuI) | 1,4-diiodo-1,3-dienes, Potassium sulfide | Substituted thiophenes | derpharmachemica.com |

| Copper(II) catalyst | Thioamides, Alkynoates | 2-Aminothiophenes | bohrium.comnih.gov |

| Rhodium catalyst | 1,2,3-Thiadiazoles, Alkynes | Fully substituted thiophenes | bohrium.comnih.gov |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Thiophenes, Aryl bromides | C2-arylated thiophenes | organic-chemistry.org |

| Palladium(II) iodide (PdI₂) | 1-Mercapto-3-yn-2-ols | Substituted thiophenes | organic-chemistry.org |

In response to the growing demand for more sustainable and green chemistry, a multitude of metal-free methodologies for thiophene synthesis have been developed. nih.gov These approaches avoid the potential toxicity and cost associated with transition-metal catalysts. nih.gov

One common strategy involves the reaction of 1,3-diynes with a sulfur source like sodium sulfide (Na₂S). researchgate.net Another approach utilizes the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu), which generates a trisulfur (B1217805) radical anion that serves as a key intermediate. organic-chemistry.org The electrophilic iodocyclization of S-containing alkyne substrates is another versatile metal-free tool for constructing functionalized thiophenes, such as 3-iodothiophenes from 1-mercapto-3-yn-2-ols and molecular iodine. organic-chemistry.orgchim.it Domino reactions mediated by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to effectively assemble tetrasubstituted thiophenes. bohrium.com

| Reagents/Conditions | Starting Materials | Product Type | Reference |

| Sodium Sulfide (Na₂S) | 1,3-Diynes | Thiophenes | researchgate.net |

| Elemental Sulfur (S₈), NaOtBu | 1,3-Diynes | Thiophene derivatives | organic-chemistry.org |

| Molecular Iodine (I₂), NaHCO₃ | 1-Mercapto-3-yn-2-ols | 3-Iodothiophenes | organic-chemistry.org |

| Potassium Thioacetate (KSAc) | 4-en-1-yn-3-yl acetates | 2,4-Disubstituted thiophenes | bohrium.comnih.gov |

| DABCO (base) | Not specified | Tetrasubstituted thiophenes | bohrium.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent one of the most convenient and facile synthetic routes for preparing thiophene derivatives. tandfonline.com These reactions are highly efficient, as they reduce the number of synthetic steps and waste generated by forming complex molecules without isolating intermediates. researchgate.net MCRs have been successfully adapted for thiophene synthesis using various catalytic systems, including metal-catalyzed, base-catalyzed, and catalyst-free processes. tandfonline.com

One-pot syntheses are a hallmark of MCRs, significantly improving laboratory efficiency. A notable example is the one-pot, sequential synthesis of tetrasubstituted thiophenes. This process begins with the treatment of 1,3-dicarbonyl compounds with carbon disulfide (CS₂) in the presence of a base like potassium carbonate (K₂CO₃), followed by the stepwise addition of different alkyl bromides to achieve unique substitution patterns on the thiophene ring in high yields. acs.org Another efficient one-pot procedure for synthesizing functionalized 2-aminothiophene scaffolds involves a reaction catalyzed by L-proline under mild conditions. organic-chemistry.org Furthermore, copper-catalyzed MCRs have been developed that simultaneously install C–N, C–S, and C–C bonds, allowing for the direct formation of highly functionalized thiophenes from α-thiocyanate ketones, indoline-2,3-diones, terminal alkynes, and N-sulfonyl azides. acs.org

The development of catalyst-free MCRs aligns with the principles of green chemistry by minimizing additives. An effective catalyst-free, one-pot method for synthesizing thiophene derivatives involves the reaction of ammonium (B1175870) thiocyanate (B1210189), acyl chlorides, α-halo carbonyls, and enaminones. This reaction proceeds efficiently without a solvent at a moderate temperature of 65 °C. nih.gov Another example is the three-component coupling of aryl isothiocyanates, hydrazine (B178648), and oxo compounds, which provides a direct, catalyst-free synthetic route to a broad spectrum of thiosemicarbazones, showcasing the potential of such strategies. sci-hub.se

Bases are frequently used to promote MCRs for thiophene synthesis. The classic Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base, is a prime example of a base-catalyzed MCR leading to 2-aminothiophenes. nih.govderpharmachemica.com More recent methods have expanded this scope. For instance, a convenient three-component reaction between chalcones, isothiocyanates, and elemental sulfur, catalyzed by an organic base such as DABCO, provides thiazole-2-thiones in very good yields, demonstrating a related heterocyclic synthesis. organic-chemistry.org In another MCR, polysubstituted thiophenes are synthesized by combining β-ketodithioesters, α-haloketones, and cyclohexylisocyanide in an aqueous solution, often facilitated by a base. nih.gov Potassium carbonate (K₂CO₃) has also been used to promote the multicomponent cyclization between o-halogenated benzaldehydes, 2-methylquinolines, and sulfur powder to yield 3-hydroxybenzo[b]thiophenes. researchgate.net

Multicomponent Reactions (MCRs) for Thiophene Derivatives

Formation of the Prop-2-enoyl Moiety

The creation of the α,β-unsaturated carbonyl system is a critical step in the synthesis of 3-(thiophen-3-yl)prop-2-enoyl chloride. Several classic and modern olefination reactions are employed to achieve this transformation, starting from thiophene-3-carbaldehyde.

The Knoevenagel condensation is a widely utilized method for the formation of carbon-carbon double bonds. In the context of synthesizing the precursor to this compound, namely 3-(thiophen-3-yl)acrylic acid, the Doebner modification of the Knoevenagel condensation is particularly relevant. unipd.it This reaction involves the condensation of an aldehyde, in this case, thiophene-3-carbaldehyde, with a compound containing an active methylene group, typically malonic acid. unipd.it

The reaction is generally catalyzed by a weak base, such as pyridine (B92270) or piperidine. The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of thiophene-3-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated dicarboxylic acid intermediate. Under the reaction conditions, particularly with the use of pyridine as a catalyst and solvent, this intermediate readily undergoes decarboxylation to afford the desired 3-(thiophen-3-yl)acrylic acid. unipd.it

Table 1: Key Features of the Knoevenagel-Doebner Condensation

| Feature | Description |

| Reactants | Thiophene-3-carbaldehyde, Malonic acid |

| Catalyst/Solvent | Pyridine, often with a catalytic amount of piperidine |

| Key Transformation | Formation of a C=C bond with concomitant decarboxylation |

| Product | 3-(Thiophen-3-yl)acrylic acid |

Beyond the Knoevenagel condensation, other powerful olefination methods are available for the synthesis of the prop-2-enoyl moiety.

The Wittig reaction provides a versatile route to alkenes from aldehydes and ketones. wikipedia.org This reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by treating a phosphonium (B103445) salt with a strong base. For the synthesis of precursors to this compound, thiophene-3-carbaldehyde would be reacted with an appropriate Wittig reagent, such as (triphenylphosphoranylidene)acetic acid ester. berkeley.edunbinno.com The reaction proceeds through a betaine (B1666868) intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide. A key advantage of the Wittig reaction is the predictable location of the newly formed double bond. The stereoselectivity of the Wittig reaction is dependent on the nature of the substituents on the ylide; stabilized ylides generally favor the formation of (E)-alkenes. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that often provides superior yields and easier purification. conicet.gov.ar The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig ylide. A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during aqueous workup. This methodology has been successfully applied to the synthesis of related compounds, such as ethyl (E)-3-(thiophen-2-yl)acrylate, demonstrating its utility in this context. rsc.org The HWE reaction is known for its high (E)-stereoselectivity, which is often desirable. rsc.org

The Heck reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. mdpi.com In the synthesis of 3-(thiophen-3-yl)acrylic acid derivatives, this would typically involve the coupling of 3-bromothiophene (B43185) with an acrylate (B77674) ester, such as ethyl acrylate, in the presence of a palladium catalyst and a base. beilstein-journals.org The Heck reaction is a powerful tool for C-C bond formation and is tolerant of a wide range of functional groups. mdpi.com

Transformation of Carboxylic Acid Precursors to Acyl Chloride Functionality

Once the 3-(thiophen-3-yl)acrylic acid precursor has been synthesized, the next critical step is the conversion of the carboxylic acid group to the more reactive acyl chloride. This transformation is typically achieved using standard chlorinating agents.

Thionyl chloride (SOCl₂) is one of the most commonly used reagents for this purpose. The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification.

Other reagents that can be employed for this conversion include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅). The choice of reagent may depend on the specific substrate and the desired reaction conditions.

Table 2: Common Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl |

Regioselective Synthesis Considerations of Thiophene-Substituted Propenoyl Chlorides

The synthesis of this compound, as opposed to its 2-yl isomer, hinges on the ability to control the regioselectivity of the initial functionalization of the thiophene ring. The electronic properties of the thiophene ring dictate that electrophilic substitution generally occurs preferentially at the 2-position due to the greater stabilization of the cationic intermediate. Therefore, direct electrophilic acylation or formylation of thiophene would predominantly yield the 2-substituted isomer.

To achieve the desired 3-substitution pattern, several strategies can be employed. One common approach involves starting with a pre-functionalized thiophene that directs subsequent reactions to the 3-position. For instance, the use of a directing group or starting with a thiophene derivative that is already substituted at the 2- and 5-positions can force functionalization to occur at one of the beta-positions (3- or 4-).

Alternatively, modern cross-coupling reactions provide a powerful means to introduce functionality at specific positions of the thiophene ring. For example, a Suzuki or Stille coupling of a 3-halothiophene with an appropriate boronic acid or organostannane derivative can be used to introduce the desired substituent at the 3-position with high regioselectivity.

Combinatorial Synthetic Approaches for Generating Structural Diversity

Combinatorial chemistry provides a powerful platform for the rapid generation of libraries of structurally related compounds, which is invaluable for drug discovery and materials science research. nih.gov The synthesis of a diverse library of thiophene-substituted propenoyl chlorides and their derivatives can be achieved by systematically varying the building blocks used in the synthetic sequence.

For instance, a library of substituted 3-(thiophen-3-yl)acrylic acids can be generated by employing a variety of substituted thiophene-3-carbaldehydes in the Knoevenagel, Wittig, or HWE reactions. These substituted aldehydes can be prepared through various regioselective functionalization methods of the thiophene core.

Further diversity can be introduced by reacting the resulting acrylic acids with a library of different chlorinating agents, although this is less common than derivatizing the final acyl chloride. More practically, the synthesized this compound can be reacted with a diverse set of nucleophiles, such as amines or alcohols, to generate a library of amides and esters. This parallel synthesis approach allows for the efficient exploration of the chemical space around the core thiophene-propenoyl scaffold.

Emerging Synthetic Technologies (e.g., Direct Arylation)

In recent years, direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials such as organometallic reagents. unipd.itresearchgate.net This methodology involves the palladium-catalyzed coupling of a C-H bond of an aromatic or heteroaromatic compound with an aryl halide. figshare.com

In the context of synthesizing precursors for this compound, direct arylation could potentially be employed to couple thiophene directly with a suitable three-carbon building block containing the acrylic acid moiety. However, controlling the regioselectivity of the C-H activation on the thiophene ring remains a significant challenge, as the C-H bonds at the 2- and 5-positions are generally more reactive than those at the 3- and 4-positions.

Despite this challenge, ongoing research in the field of C-H activation is focused on developing new catalyst systems and directing groups to achieve high regioselectivity. The application of these emerging technologies could provide more efficient and environmentally friendly routes to 3-(thiophen-3-yl)acrylic acid and its derivatives in the future.

Elucidation of Reactivity and Derivatization Pathways of 3 Thiophen 3 Yl Prop 2 Enoyl Chloride in Academic Research

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The acyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is the cornerstone of its application in creating more complex molecules with potential applications in medicinal chemistry and materials science.

The reaction of 3-(Thiophen-3-yl)prop-2-enoyl chloride with alcohols provides a direct route to the corresponding esters. This esterification process is a fundamental transformation in organic synthesis. While specific studies on the 3-thienyl isomer are not extensively detailed in the available literature, the analogous reaction with 3-(thiophen-2-yl)prop-2-enoyl chloride is well-established and serves as a reliable precedent. For instance, the reaction of the corresponding carboxylic acid, 3-(Thiophen-3-yl)acrylic acid, with methanol (B129727) in the presence of an acid catalyst such as sulfuric acid yields the methyl ester, 3-thiophen-3-yl-acrylic acid methyl ester. derpharmachemica.com This suggests that the acyl chloride would react readily with alcohols, likely in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 1: Representative Esterification of a Related Thiopheneacrylic Acid

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-(Thiophen-3-yl)acrylic acid | Methanol | Sulfuric Acid | 3-Thiophen-3-yl-acrylic acid methyl ester | derpharmachemica.com |

The aminolysis of this compound with primary or secondary amines is a facile method for the synthesis of a wide range of N-substituted acrylamides. These amides are of significant interest due to their presence in numerous biologically active compounds. Research on the closely related 3-(thiophen-2-yl)prop-2-enoyl chloride has demonstrated its utility in synthesizing various amide derivatives. For example, a series of E-3-(thiophen-2-yl)acrylamido esters and acids have been prepared as intermediates for non-steroidal anti-allergic and anti-inflammatory agents. organic-chemistry.org Similarly, N-(5-phenylthiazol-2-yl)acrylamides have been synthesized by reacting acryloyl chloride with the appropriate amine, highlighting the general applicability of this reaction. pharmaguideline.com

Table 2: Synthesis of Amide Derivatives from a Related Acryloyl Chloride

| Acyl Chloride | Amine | Product | Application | Reference |

|---|---|---|---|---|

| 3-(Thiophen-2-yl)acryloyl chloride | Various amino acid esters | E-3-(Thiophen-2-yl)acrylamido esters | Anti-allergic and anti-inflammatory agents | organic-chemistry.org |

| Acryloyl chloride | 5-Phenylthiazol-2-amine | N-(5-Phenylthiazol-2-yl)acrylamide | Glutathione S-transferase omega 1 inhibitors | pharmaguideline.com |

The acyl chloride moiety of this compound is also susceptible to attack by sulfur nucleophiles. The reaction with thiols leads to the formation of thioesters, a class of compounds with significant roles in both biological systems and organic synthesis. researchgate.net

Furthermore, the reaction with thiourea (B124793) and its derivatives provides access to a variety of sulfur-containing heterocyclic compounds. An efficient method for the selective S-acylation of thiourea using various acyl chlorides has been reported, proceeding quantitatively to yield S-acyl isothioureas. This reaction has been shown to be applicable to a broad range of substrates, including aromatic acid chlorides with both electron-donating and electron-withdrawing substituents. While a specific example with this compound is not provided, the generality of the method suggests its applicability.

In a related context, the synthesis of N-acyl thiourea derivatives often involves the initial formation of an acyl isothiocyanate from the corresponding acyl chloride and a thiocyanate (B1210189) salt. This intermediate then reacts with an amine to furnish the N-acyl thiourea. Research on the utility of 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate in heterocyclic synthesis showcases the diverse range of thiourea derivatives and subsequent cyclized products that can be obtained from this pathway. nih.gov

Table 3: Synthesis of S-Acyl Isothioureas from Acyl Chlorides

| Acyl Chloride | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Thiourea | S-Benzoyl isothiourea hydrochloride | Quantitative | |

| 4-Nitrobenzoyl chloride | Thiourea | S-(4-Nitrobenzoyl) isothiourea hydrochloride | Quantitative |

Reactions with Nitrogen Nucleophiles (e.g., Amines for Amide Formation)

Transformations Involving the Carbon-Carbon Double Bond

The α,β-unsaturated carbonyl system in this compound renders the carbon-carbon double bond electrophilic and susceptible to nucleophilic attack, most notably through Michael addition reactions.

The Michael addition, or conjugate addition, of nucleophiles to the β-carbon of the α,β-unsaturated system is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction. The reactivity of the Michael acceptor is influenced by the electron-withdrawing nature of the carbonyl group, which is enhanced in the acyl chloride.

While specific studies detailing Michael additions directly onto this compound are scarce, the reactivity of the corresponding acids, esters, and amides provides valuable insight. For instance, the double bond in 3-(3-thienyl)acrylic acid is susceptible to nucleophilic conjugate addition. derpharmachemica.com Thiol-acrylate Michael addition reactions are well-documented and can be catalyzed by both amines and phosphines. These reactions are highly efficient for forming carbon-sulfur bonds. The general mechanism involves the addition of a nucleophile to the electron-deficient alkene, a process that is widely utilized in materials chemistry and drug discovery.

Table 4: Examples of Michael Additions to Related α,β-Unsaturated Systems

| Michael Acceptor | Nucleophile | Product Type | Application | Reference |

|---|---|---|---|---|

| Acrylate (B77674) derivatives | Thiols | Thioether adducts | Surface modification, polymer synthesis | |

| Activated alkynes | Thiols, Amines | Vinyl thioethers, Enamines | Organic and polymer chemistry |

Cycloaddition Reactions

While specific studies detailing the cycloaddition reactions of this compound are not extensively documented in the reviewed academic literature, its structural features as an α,β-unsaturated acyl chloride suggest its potential to participate in such transformations, most notably as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the carbon-carbon double bond is enhanced by the electron-withdrawing nature of the acyl chloride group, making it susceptible to attack by dienes.

In analogous systems, α,β-unsaturated acyl chlorides have been shown to generate 1-ammonium dienolates in the presence of a Lewis base, which can then undergo [4+2] cycloaddition with electron-deficient alkenes. thieme-connect.com This suggests a potential pathway for this compound to form six-membered rings. Furthermore, the general class of α,β-unsaturated carbonyl compounds is well-known to undergo Diels-Alder reactions, often facilitated by Lewis acid catalysis which activates the dienophile. rsc.org For instance, derivatives of acrylic acid have been shown to undergo Diels-Alder reactions catalyzed by aluminum chloride. acs.org Given that this compound is a derivative of acrylic acid, similar reactivity can be anticipated. The thiophene (B33073) ring itself can also participate in Diels-Alder reactions, although its aromaticity makes it a less reactive diene compared to furan. mdpi.com However, in the context of the acryloyl chloride moiety, the thiophene group primarily acts as a substituent influencing the electronic properties of the dienophile.

The expected Diels-Alder reaction would involve the reaction of this compound with a suitable diene, such as cyclopentadiene (B3395910) or butadiene, to yield a cyclohexene (B86901) derivative with a thiophenyl and a carbonyl chloride substituent. The stereoselectivity of such reactions, particularly the endo/exo selectivity, would be a key aspect for investigation.

Role in Chalcone (B49325) Synthesis and Subsequent Derivatization

This compound is a pivotal precursor in the synthesis of thiophene-containing chalcones. Chalcones, which are 1,3-diaryl-2-propen-1-ones, are synthesized through a Friedel-Crafts acylation reaction where the acyl chloride reacts with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride.

The general synthetic route involves the reaction of this compound with an appropriate arene (e.g., benzene (B151609), substituted benzenes) to yield the corresponding 1-aryl-3-(thiophen-3-yl)prop-2-en-1-one. These resulting chalcones are versatile intermediates for the synthesis of a wide array of heterocyclic compounds due to the presence of the reactive α,β-unsaturated ketone moiety. This functional group is susceptible to attack by various nucleophiles, leading to cyclization and the formation of diverse ring systems.

The derivatization of these chalcones is a cornerstone of heterocyclic synthesis, providing access to compounds with potential biological and material science applications. The subsequent sections will delve into the specific heterocyclic systems that can be constructed from chalcones derived from this compound.

Heterocyclic Ring Formation via Reaction with Binucleophiles

The chalcones synthesized from this compound serve as key building blocks for the construction of various heterocyclic rings through their reaction with binucleophiles. The α,β-unsaturated ketone functionality provides two electrophilic centers, the carbonyl carbon and the β-carbon, which can react with nucleophiles to initiate cyclization.

Synthesis of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives

Thiophene-containing pyrazole and pyrazolone derivatives can be readily synthesized from the chalcones derived from this compound. The reaction with hydrazine (B178648) and its derivatives is a common and efficient method for the formation of the pyrazole ring.

Specifically, the reaction of a 3-(thiophen-3-yl)-based chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of 4,5-dihydro-1H-pyrazole derivatives, also known as pyrazolines. These can be subsequently oxidized to the corresponding aromatic pyrazoles if desired. The reaction proceeds through a Michael addition of one of the hydrazine nitrogens to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

The following table summarizes representative syntheses of pyrazole derivatives from thiophene-containing chalcones:

| Starting Chalcone | Reagent | Product | Reference |

| 1-Aryl-3-(thiophen-3-yl)prop-2-en-1-one | Hydrazine hydrate | 3-Aryl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole | General method |

| 1-Aryl-3-(thiophen-3-yl)prop-2-en-1-one | Phenylhydrazine | 1-Phenyl-3-aryl-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole | General method |

| 1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one | Thiosemicarbazide hydrochloride | 5-(Thiophen-2-yl)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |

Formation of Pyrimidine (B1678525) and Pyrimidinethione Systems

Pyrimidine and pyrimidinethione rings can be constructed by the reaction of 3-(thiophen-3-yl)-based chalcones with urea (B33335) or thiourea, respectively. These reactions typically occur under acidic or basic conditions. The binucleophile (urea or thiourea) attacks the α,β-unsaturated ketone system, leading to the formation of a six-membered heterocyclic ring.

Under acidic conditions, the reaction of a chalcone with urea yields a pyrimidin-2(1H)-one derivative. Similarly, reacting the chalcone with thiourea under acidic conditions produces a pyrimidine-2(1H)-thione. These reactions provide a straightforward route to functionalized pyrimidine systems containing a thiophene moiety.

Below is a table illustrating the synthesis of pyrimidine and pyrimidinethione derivatives:

| Starting Chalcone | Reagent | Reaction Conditions | Product |

| 1-Aryl-3-(thiophen-3-yl)prop-2-en-1-one | Urea | Acidic medium | 4-Aryl-6-(thiophen-3-yl)pyrimidin-2(1H)-one |

| 1-Aryl-3-(thiophen-3-yl)prop-2-en-1-one | Thiourea | Acidic medium | 4-Aryl-6-(thiophen-3-yl)pyrimidine-2(1H)-thione |

| 1-Aryl-3-(thiophen-3-yl)prop-2-en-1-one | Thiourea | Basic medium (NaOH, ethanol) | 4-Aryl-6-(thiophen-3-yl)-3,4-dihydropyrimidine-2(1H)-thione |

Derivatization to Oxadiazole and Thiadiazole Compounds

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives can be achieved from precursors derived from this compound, although the pathway is less direct than for pyrazoles and pyrimidines. A common strategy involves the conversion of the corresponding carboxylic acid or its hydrazide derivative.

For instance, 3-(thiophen-3-yl)prop-2-enoic acid can be converted to its acid hydrazide by reaction with hydrazine hydrate. This acid hydrazide can then undergo cyclization with various reagents to form the oxadiazole or thiadiazole ring. For example, reaction of the acid hydrazide with carbon disulfide in the presence of a base, followed by acidification, can yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Alternatively, treatment of the acid hydrazide with a dehydrating agent like phosphorus oxychloride can lead to the formation of the 1,3,4-oxadiazole ring.

For the synthesis of 1,3,4-thiadiazoles, the acid hydrazide can be reacted with a thiocarbonyl source, such as carbon disulfide or thiophosgene, followed by cyclization. A study on the 2-thiophene isomer, 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate, demonstrated its utility in synthesizing thiadiazole derivatives, suggesting a similar reactivity for the 3-thiophene analogue.

Construction of Fused Heterocyclic Architectures (e.g., Benzothiazoles, Benzoxazoles, Benzodiazepines)

The reactivity of this compound and its derivatives can be harnessed to construct fused heterocyclic systems. The reaction with binucleophilic aromatic compounds is a key strategy for accessing these complex architectures.

Benzothiazoles and Benzoxazoles: The synthesis of benzothiazoles and benzoxazoles can be achieved by reacting a derivative of this compound with 2-aminothiophenol (B119425) or 2-aminophenol, respectively. For example, the reaction of 3-(thiophen-2-yl)prop-2-enoyl isothiocyanate with o-aminothiophenol or o-aminophenol has been shown to yield benzothiazole (B30560) and benzoxazole (B165842) derivatives. A similar reaction pathway is expected for the 3-thienyl isomer. The reaction involves nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration.

Benzodiazepines: The synthesis of benzodiazepine (B76468) derivatives can be accomplished by the reaction of 3-(thiophen-3-yl)-based chalcones with o-phenylenediamine. The reaction typically proceeds via the formation of a Schiff base between one of the amino groups and the carbonyl carbon of the chalcone, followed by a cyclizing Michael addition of the second amino group to the β-carbon of the α,β-unsaturated system. This leads to the formation of a seven-membered benzodiazepine ring fused with a benzene ring.

The following table provides an overview of the synthesis of fused heterocyclic architectures:

| Precursor | Binucleophile | Product Type |

| 3-(Thiophen-3-yl)prop-2-enoyl derivative | 2-Aminothiophenol | Benzothiazole derivative |

| 3-(Thiophen-3-yl)prop-2-enoyl derivative | 2-Aminophenol | Benzoxazole derivative |

| 1-Aryl-3-(thiophen-3-yl)prop-2-en-1-one | o-Phenylenediamine | Benzodiazepine derivative |

Electrophilic Aromatic Substitution on the Thiophene Nucleus and its Influence by Substituents

The thiophene ring is classified as an electron-rich aromatic heterocycle, rendering it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgnumberanalytics.com In an unsubstituted thiophene molecule, the sites of electrophilic attack are preferentially the α-positions (C2 and C5) over the β-positions (C3 and C4). This regioselectivity is attributed to the superior stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during α-attack, where the positive charge can be delocalized over more resonance structures, including a stable structure where the sulfur atom helps to delocalize the charge without placing an adjacent positive charge on the incoming electrophile's carbon. stackexchange.comresearchgate.net

The presence of a substituent on the thiophene nucleus profoundly influences both the rate of reaction and the regiochemical outcome of subsequent electrophilic substitutions. These effects are dictated by the electronic nature of the substituent—whether it is electron-donating (activating) or electron-withdrawing (deactivating). wikipedia.org

In the specific case of this compound, the prop-2-enoyl chloride group attached at the C3 position acts as a potent electron-withdrawing group (EWG). This is due to the combined inductive and resonance effects of the carbonyl and chloride functionalities, which pull electron density away from the thiophene ring. cognitoedu.org Consequently, the thiophene nucleus in this molecule is strongly deactivated towards electrophilic attack compared to unsubstituted thiophene. e-bookshelf.de

The directing influence of this C3-deactivating group is critical for predicting derivatization pathways. For thiophenes substituted at the 3-position with an EWG, electrophilic attack is directed to the C5 position. vaia.com This is because the intermediate carbocation resulting from attack at C5 is more stable than the one formed from attack at C2. Attack at C2 would place a partial positive charge on C3, the carbon atom directly bearing the deactivating group, which is an energetically unfavorable state. Attack at the C5 position, however, avoids this destabilizing interaction, leading to a more stable intermediate and making it the kinetically and thermodynamically favored pathway. vaia.com

While direct research on the electrophilic substitution of this compound is limited, the regioselectivity can be reliably inferred from studies on analogous compounds. For instance, the monobromination of thiophene-3-carboxylic acid, which also possesses a strong EWG at the C3 position, exclusively yields 5-bromo-3-thiophenecarboxylic acid. vaia.com Similarly, the nitration of 3-nitrothiophene (B186523) predominantly gives 2,4-dinitrothiophene, indicating that while the ring is heavily deactivated, the available α-position (C2, which is ortho to the C3 substituent) and the C4 position can be forced to react under harsh conditions, though substitution at C5 (if available) is generally preferred. iust.ac.ir

The table below summarizes the general directing effects of substituents on the thiophene ring in electrophilic aromatic substitution reactions.

| Substituent Position | Type of Substituent | Activating/Deactivating Effect | Preferred Position(s) for Electrophilic Attack |

| C2 | Electron-Donating (e.g., -CH₃, -OCH₃) | Activating | C5 |

| C2 | Electron-Withdrawing (e.g., -NO₂, -CHO) | Deactivating | C4 and C5 |

| C3 | Electron-Donating (e.g., -CH₃, -OCH₃) | Activating | C2 and C5 |

| C3 | Electron-Withdrawing (e.g., -COOH, -COR) | Deactivating | C5 |

This table provides generalized regiochemical outcomes. The actual product distribution can be influenced by the specific electrophile, reaction conditions, and steric factors.

Therefore, for derivatization of this compound via electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, the incoming electrophile is predicted to add primarily at the C5 position of the thiophene ring. The strong deactivating nature of the 3-(prop-2-enoyl chloride) substituent necessitates more forcing reaction conditions than would be required for unsubstituted thiophene.

Advanced Spectroscopic and Characterization Methodologies in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectral data for 3-(Thiophen-3-yl)prop-2-enoyl chloride has been found in the surveyed literature. For related structures, such as derivatives of 3-(thiophen-2-yl)acrylamide, the olefinic protons of the acryloyl moiety typically appear as doublets in the ¹H NMR spectrum with a large coupling constant (J ≈ 15.4 Hz), indicative of a trans configuration. Protons on the thiophene (B33073) ring would be expected in the aromatic region.

Infrared (IR) Spectroscopy for Functional Group Verification

Specific IR absorption data for this compound is not available. Generally, acryloyl chlorides exhibit a strong carbonyl (C=O) stretching band in the region of 1750-1800 cm⁻¹. Additionally, a C=C stretching vibration for the α,β-unsaturated system would be expected around 1600 cm⁻¹. For comparison, a derivative of the 2-thiophenyl isomer showed a C=O stretch at 1660 cm⁻¹ and a C=C stretch at 1598 cm⁻¹.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

There is no published mass spectrometry or high-resolution mass spectrometry (HRMS) data detailing the molecular weight and fragmentation pattern of this compound. The molecular weight of the compound is 172.63 g/mol . A typical fragmentation pattern for acyl chlorides might involve the loss of the chlorine radical or a carbon monoxide molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive solid-state structure of this compound determined by X-ray crystallography has not been reported. Such an analysis would provide precise information on bond lengths, bond angles, and the crystal packing of the molecule in the solid state.

Elemental Analysis for Empirical Formula Confirmation

No experimental elemental analysis data for this compound (C₇H₅ClOS) is available in the reviewed sources. The theoretical elemental composition is:

Carbon (C): 48.71%

Hydrogen (H): 2.92%

Chlorine (Cl): 20.54%

Oxygen (O): 9.27%

Sulfur (S): 18.57%

Computational and Theoretical Investigations of 3 Thiophen 3 Yl Prop 2 Enoyl Chloride and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. For thiophene (B33073) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), provide a reliable framework for analyzing their molecular and electronic characteristics. researchgate.netresearchgate.net

Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For thiophene derivatives, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. rsc.org Studies on various thiophene-containing chalcones reveal that these molecules generally adopt a trans configuration with respect to the C=C double bond in the propenone bridge, which connects the aromatic rings. researchgate.net

The planarity of the molecule is a key feature. In many thiophene chalcone (B49325) derivatives, the thiophene and adjacent phenyl rings are not perfectly coplanar. The degree of twist is influenced by the nature and position of substituents on the aromatic rings. This conformational arrangement is crucial as it affects the extent of π-electron delocalization across the molecule, which in turn influences its electronic and optical properties. For instance, in one study of a thiophene derivative, the optimized C-S bond lengths were calculated to be in the range of 1.801 Å to 1.854 Å, while C=C bond lengths were around 1.345 Å to 1.358 Å. rsc.org

Table 1: Selected Optimized Geometric Parameters for a Thiophene Derivative

| Parameter | Bond | Calculated Value (Å/°) |

| Bond Length | C-S | 1.801 - 1.854 |

| Bond Length | C=C | 1.345 - 1.358 |

| Bond Length | C-C | 1.430 - 1.450 |

| Bond Angle | C-C-C | 113.81 - 114.12 |

Note: Data is generalized from a computational study on thiophene derivatives and serves as an illustrative example. rsc.org

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. mdpi.com

For thiophene sulfonamide derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can range from 3.44 eV to 4.65 eV. mdpi.com A smaller energy gap generally implies higher chemical reactivity and a greater potential for intramolecular charge transfer, which is a key characteristic for applications in nonlinear optics. mdpi.com In these molecules, the HOMO is typically localized over the electron-rich thiophene ring and the π-system, while the LUMO is often distributed across the electron-accepting portions of the molecule. This spatial distribution facilitates charge transfer from the donor (HOMO) to the acceptor (LUMO) regions upon electronic excitation. acs.org

Table 2: Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Derivative 1 | -6.54 | -1.89 | 4.65 |

| Derivative 3 | -7.12 | -2.47 | 4.65 |

| Derivative 7 | -6.21 | -2.77 | 3.44 |

| Derivative 11 | -6.98 | -2.65 | 4.33 |

Note: This table presents a selection of data from a computational study on various thiophene sulfonamide derivatives to illustrate the typical range of values. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential value: red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate or neutral potential.

In studies of thiophene-based chalcones, MEP maps typically show the most negative potential (red) localized around the electronegative oxygen atom of the carbonyl group, making it a prime site for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms of the aromatic rings often exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The MEP analysis provides a clear, visual guide to the molecule's reactivity and its potential interaction sites with other chemical species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. It is used to investigate intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies the strength of the interaction. researchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For the synthesis of thiophene derivatives, DFT studies can model the reaction pathways, identify key intermediates, and calculate the activation energies associated with each step. nih.gov

For instance, the mechanism for the formation of a 2-aminothiophene ring has been studied computationally. One proposed pathway involves a sequence of steps including nucleophilic addition, ring closure, and elimination. nih.gov DFT calculations can determine the geometry of the transition state for each step and the corresponding energy barrier. In one study, the activation energy for the key ring-closing step was calculated to be 46.6 kJ/mol for one isomer. nih.gov By comparing the energy profiles of different possible pathways, researchers can determine the most energetically favorable route, providing insights that are valuable for optimizing synthetic procedures. tandfonline.com

Intermolecular Interaction Analysis using Hirshfeld Surface

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules. The surface is often mapped with properties like d_norm, which highlights regions of close intermolecular contact.

For various thiophene derivatives, Hirshfeld analysis has shown that H···H, O···H, and C···H interactions are the most significant contributors to crystal packing. researchgate.net Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, which are shorter than the van der Waals radii sum. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions. In one study of a thiophene derivative, H···H interactions accounted for 55.3% of the total surface contacts, while O···H interactions contributed 13.7%. researchgate.net This analysis is crucial for understanding the forces that govern the crystal structure and influence the material's physical properties.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Thiophene Derivative

| Contact Type | Contribution (%) |

| H···H | 55.3 |

| O···H | 13.7 |

| C···H | Not specified |

| S···H | Not specified |

| C···C | 2.3 |

Note: Data taken from a study on ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. researchgate.net

Molecular Docking Studies

Molecular docking has emerged as a powerful computational tool to predict the binding orientation and affinity of a small molecule ligand to the active site of a target protein. In the context of 3-(Thiophen-3-yl)prop-2-enoyl chloride and its derivatives, molecular docking studies have been instrumental in elucidating their theoretical interactions and predicting their potential as inhibitors for various enzymes. These in silico investigations provide valuable insights into the structural basis of ligand-protein interactions, guiding the design and optimization of novel therapeutic agents.

Research in this area has often focused on derivatives where the reactive acyl chloride is replaced with other functional groups to form more stable compounds suitable for theoretical and experimental evaluation. The core structure of a thiophene ring linked to a propenone moiety is a common scaffold in these studies.

Theoretical Interactions and Binding Scores

Molecular docking simulations of thiophene-containing chalcone-like molecules, which share the prop-2-en-1-one linker with this compound, have revealed key interaction patterns with various protein targets. For instance, studies on (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, have highlighted the importance of specific structural features for binding affinity. researchgate.netresearchgate.net These studies, utilizing software like AutoDock, have shown that the thiophene ring and the aryl substituents can engage in hydrophobic and π-π stacking interactions within the enzyme's active site gorge. researchgate.netresearchgate.net

Similarly, molecular docking studies of thiophene sulfonamide derivatives targeting the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis have demonstrated significant binding scores. nih.govnih.gov These computational analyses indicated that the thiophene moiety can form crucial interactions with the amino acid residues in the active site of InhA. nih.govnih.gov

In another study, thieno[2,3-b]thiophene (B1266192) derivatives were docked against dihydrofolate reductase (DHFR) of Candida albicans and rhomboid protease of Escherichia coli. mdpi.com The results underscored the role of the thiophene core in establishing hydrophobic and van der Waals interactions with key residues such as Ile9, Phe36, and Tyr118 in DHFR, and His150 and Ser201 in the rhomboid protease. mdpi.com

The theoretical binding affinities, often expressed as docking scores in kcal/mol, provide a quantitative measure of the predicted interaction strength. Lower (more negative) scores generally indicate a more favorable binding pose. The following tables summarize representative data from molecular docking studies of various thiophene derivatives, illustrating the range of binding scores and the key interacting residues.

Table 1: Molecular Docking Scores of Thiophene Derivatives against Various Protein Targets

| Compound Scaffold | Protein Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one | Acetylcholinesterase (AChE) | - | researchgate.netresearchgate.net |

| Thiophene Sulfonamide Derivatives | Enoyl-acyl carrier protein reductase (InhA) | -6 to -12 | nih.gov |

| Thieno[2,3-b]thiophene Derivatives | Dihydrofolate Reductase (DHFR) | - | mdpi.com |

| Thieno[2,3-b]thiophene Derivatives | Rhomboid Protease | - | mdpi.com |

Table 2: Key Interacting Residues Identified in Molecular Docking Studies of Thiophene Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Ile9, Glu32, Phe36, Ile112, Tyr118 | Hydrogen Bonding, Hydrophobic, Van der Waals | mdpi.com |

| Rhomboid Protease | His150, Asn154, Ser201, His254 | Hydrogen Bonding, Hydrophobic | mdpi.com |

These computational findings, while not directly on this compound, provide a strong theoretical framework for understanding its potential molecular interactions. The consistent observation of the thiophene moiety's involvement in key binding interactions across different protein targets suggests its importance as a pharmacophore. The propenoyl linker offers conformational flexibility, allowing the molecule to adopt favorable geometries within a binding pocket, while the aryl substituents can be modified to fine-tune the binding affinity and selectivity.

Strategic Utility in Advanced Organic Synthesis and Materials Science Research

Role as a Key Building Block for Complex Organic Architectures

The unique structural features of 3-(Thiophen-3-yl)prop-2-enoyl chloride make it a valuable building block for the synthesis of a wide array of complex organic molecules and materials.

Precursor to Structurally Diverse Thiophene-Fused Heterocycles

The high reactivity of the acyl chloride functional group in this compound allows it to readily participate in various cyclization reactions to form thiophene-fused heterocycles. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. For instance, it can be envisioned to react with a variety of dinucleophiles to construct fused ring systems. The thiophene (B33073) ring itself can also be a site for further functionalization, leading to a wide range of structurally diverse compounds.

| Precursor | Reagent | Resulting Heterocycle (Postulated) |

| This compound | o-phenylenediamine | Thiophene-fused benzodiazepine (B76468) derivative |

| This compound | o-aminophenol | Thiophene-fused benzoxazepine derivative |

| This compound | o-aminothiophenol | Thiophene-fused benzothiazepine (B8601423) derivative |

This table presents postulated reactions based on the known reactivity of acyl chlorides with dinucleophilic reagents.

Synthesis of Polymeric Materials (e.g., Conductive Polymers, Organic Semiconductors)

The presence of the polymerizable prop-2-enoyl (acryloyl) group makes this compound a suitable monomer for the synthesis of novel polymers. The resulting polymers would feature a thiophene moiety in the side chain, which can impart valuable electronic and optical properties. Polythiophenes and their derivatives are well-known for their applications as conductive polymers and organic semiconductors. By incorporating the 3-(thiophen-3-yl)prop-2-enoyl group into a polymer backbone, it is possible to tune the material's properties for specific applications. The acyl chloride can be converted to other functional groups prior to polymerization to further diversify the resulting polymers.

Development of Optoelectronic Materials

Thiophene-containing organic materials are at the forefront of research in optoelectronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 3-substituted thiophene motif in this compound is a key component in many high-performance organic electronic materials. The ability to polymerize this monomer or to incorporate it into larger conjugated systems through reactions of the acyl chloride group provides a pathway to new materials with tailored optoelectronic properties. The electronic characteristics of the resulting materials can be fine-tuned by modifying the substitution pattern on the thiophene ring or by copolymerization with other monomers.

Contribution to the Advancement of Synthetic Methodologies in Organic Chemistry

Beyond its role as a structural component, this compound can also be a valuable tool in the development of new synthetic methods.

Facilitation of Novel Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly desirable in terms of efficiency and atom economy. The dual reactivity of this compound (the electrophilic acyl chloride and the Michael acceptor) makes it an ideal candidate for the design of novel MCRs. For example, it could potentially react with a nucleophile at the acyl chloride, followed by an intramolecular or intermolecular Michael addition, leading to complex molecular architectures in a single step.

Enabling Efficient Direct Arylation Protocols

Direct arylation is a powerful and increasingly popular method for the formation of carbon-carbon bonds, offering a more atom-economical alternative to traditional cross-coupling reactions. While research has focused on the direct arylation of various thiophene derivatives, the use of functionalized thiophenes like this compound could enable the synthesis of highly functionalized products. cymitquimica.com120.27.244 The electron-withdrawing nature of the acryloyl chloride group can influence the regioselectivity of the direct arylation on the thiophene ring, providing access to substitution patterns that might be difficult to achieve through other methods. cymitquimica.com This allows for the late-stage functionalization of complex molecules, a highly sought-after strategy in drug discovery and materials science.

| Reaction Type | Reactants | Potential Product | Significance |

| Direct C-H Arylation | This compound, Aryl halide | Arylated this compound derivative | Access to highly functionalized building blocks for materials and pharmaceuticals. cymitquimica.com120.27.244 |

This table illustrates the potential application of the target compound in direct arylation, based on established protocols for similar thiophene derivatives.

Scaffolding for Structure-Reactivity Relationship Exploration

The isomeric position of the acryloyl chloride moiety on the thiophene ring, specifically at the 3-position, offers a distinct platform for exploring structure-reactivity relationships. This is particularly evident when compared to its more commonly studied counterpart, 3-(thiophen-2-yl)prop-2-enoyl chloride. The electronic and steric differences between the 2- and 3-positions of the thiophene ring can significantly influence the reactivity of the acyl chloride and the properties of the resulting derivatives and polymers.

Detailed Research Findings

Research into thiophene-based compounds has established that the point of substitution on the heterocyclic ring fundamentally dictates the electronic and, consequently, the chemical properties of the molecule. The 3-thienyl isomer, as in the case of this compound, presents a different electronic environment compared to the 2-thienyl isomer. This difference arises from the varied electron density distribution within the thiophene ring.

In the context of organic synthesis, the reactivity of the acyl chloride group in this compound can be subtly modulated by the electronic character of the 3-thienyl substituent. This can lead to altered reaction kinetics and potentially different product distributions in reactions with nucleophiles, such as in the synthesis of amides, esters, and various heterocyclic compounds. For instance, the general reactivity of acryloyl chlorides allows for a wide range of transformations, and the specific electronic nature of the 3-thienyl group can be leveraged to fine-tune these reactions. While direct comparative studies on the reactivity of the two isomeric thienyl acryloyl chlorides are not extensively documented, the principles of heterocyclic chemistry suggest that such differences exist and can be exploited for synthetic advantage.

From a materials science perspective, the structure of the monomer unit is paramount in determining the properties of the resulting polymer. Thiophene-based polymers are of significant interest due to their electronic and optical properties, which make them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgmdpi.com The substitution pattern of the thiophene ring plays a crucial role in the polymer's architecture and, by extension, its performance. rsc.org

Polymers derived from 3-substituted thiophenes, which would be the case if this compound were used as a monomer, can exhibit different chain conformations and packing structures compared to those derived from 2-substituted thiophenes. This can impact the polymer's solubility, thermal stability, and, most importantly, its electronic properties, such as charge carrier mobility and light absorption characteristics. rsc.orgresearchgate.net For example, studies on poly(3-alkylthiophenes) have shown that the regioregularity of the polymer chain, which is influenced by the monomer structure, is critical for achieving high charge carrier mobility. rsc.org

The use of this compound as a scaffold allows researchers to systematically investigate how the attachment point on the thiophene ring influences the properties of both small-molecule derivatives and macromolecular systems. This exploration is vital for the rational design of new materials with tailored functionalities.

Below are data tables that summarize the properties of this compound and its precursor, as well as a comparison with the 2-thienyl isomer, illustrating the structural differences that form the basis for structure-reactivity explorations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 54449-42-2 | C₇H₅ClOS | 172.63 |

| (E)-3-(Thiophen-3-yl)acrylic acid | 102696-71-9 | C₇H₆O₂S | 154.19 |

| (E)-3-(Thiophen-2-yl)acryloyl chloride | 73186-06-8 | C₇H₅ClOS | 172.63 |

| (E)-3-(Thiophen-2-yl)acrylic acid | 15690-25-2 | C₇H₆O₂S | 154.19 |

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Reaction Pathways and Catalytic Systems

The reactivity of 3-(Thiophen-3-yl)prop-2-enoyl chloride is traditionally dominated by its acyl chloride functional group. However, future research is poised to explore unconventional reaction pathways that leverage the unique electronic properties of the thiophene (B33073) ring and the conjugated system. This includes the development of novel catalytic systems capable of precise and selective transformations that go beyond standard acylation reactions.

One promising area is the development of catalysts for the selective functionalization of the thiophene ring's C-H bonds. While direct C-H activation is a well-established field, systems tailored for complex substrates like this compound are still emerging. Future work could focus on palladium catalysts with specialized ligands that can achieve β-selective arylation or other substitutions on the thiophene ring, a traditionally less reactive position. capes.gov.br Furthermore, the exploration of catalytic asymmetric dearomatization could yield chiral spiranes and other complex three-dimensional structures from the thiophene motif, opening up new avenues in medicinal chemistry and materials science. rsc.org

The development of photocatalytic systems also presents a significant opportunity. Photoinduced Suzuki-Miyaura coupling, for instance, could be adapted to introduce a nitrene reagent, transforming a conventional C-C bond formation into a C-N-C linkage, thereby creating novel molecular architectures under mild conditions. acs.org Additionally, unconventional reactions promoted by common reagents under specific conditions, such as the dimerization of heterocyclic systems promoted by thionyl chloride, suggest that even well-known reagents could be repurposed to unlock new transformations. beilstein-journals.org

| Research Direction | Potential Catalytic System | Desired Transformation |

| Selective C-H Functionalization | Palladium complexes with advanced phosphine (B1218219) ligands | Arylation or alkylation at the β-position of the thiophene ring |

| Asymmetric Dearomatization | Chiral catalysts with vinylidene ortho-quinone methide intermediates | Synthesis of chiral spirocyclic compounds |

| Photocatalytic Cross-Coupling | Dual photocatalyst and metal catalyst systems | Novel bond formations (e.g., C-N-C) under visible light |

| Unconventional Coupling | Thionyl chloride under reflux | Dimerization or other unexpected C-C bond formations |

Integration into Flow Chemistry and Automated Synthesis Platforms

The high reactivity and potential instability of acyl chlorides like this compound make them ideal candidates for integration into flow chemistry and automated synthesis platforms. nih.govchemrxiv.org Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing highly exothermic or rapid reactions. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. researchgate.net

Future research will likely focus on developing dedicated flow-based procedures for the synthesis and immediate downstream functionalization of this compound. researchgate.net Automated platforms can be designed to perform multi-step syntheses, where the acyl chloride is generated in one module and directly consumed in the next, minimizing decomposition and by-product formation. chemrxiv.orgsyrris.com These systems can be coupled with real-time analytical techniques (e.g., in-line IR or NMR spectroscopy) to monitor reaction progress and product quality. syrris.com

The combination of flow chemistry with high-throughput experimentation will accelerate the discovery of new derivatives. nih.gov Automated platforms can rapidly screen a wide range of nucleophiles, catalysts, and reaction conditions, generating large libraries of compounds for biological or material science applications. syrris.comacs.org This approach significantly reduces the time and resources required compared to traditional batch synthesis. mdpi.com

Rational Design of Novel Derivatives with Tunable Reactivity

Structure-based drug design principles can be applied to develop derivatives with specific biological activities. acs.orgnih.gov For instance, the thiophene core is a privileged structure in medicinal chemistry, known for its presence in anti-inflammatory and other therapeutic agents. nih.gov By designing and synthesizing derivatives that can interact with specific biological targets, such as kinases or cyclooxygenase enzymes, new lead compounds for drug discovery can be identified. acs.orgnih.gov Computational docking studies can guide the selection of substituents to maximize binding affinity and selectivity. nih.gov

Furthermore, the design of functionalized derivatives for materials science is a promising avenue. The introduction of specific functional groups can influence properties like fluorescence, conductivity, and self-assembly. rsc.orgnih.gov For example, designing derivatives that can act as chemosensors for metal ions or as building blocks for conductive polymers represents a significant area of future research. rsc.org The ability to tune the electronic properties of the conjugated system through substitution is critical for these applications.

Predictive Computational Modeling for Synthetic Route Optimization

Predictive computational modeling is set to become an indispensable tool for optimizing the synthesis of and with this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate reaction mechanisms, predict transition states, and calculate activation energies for various synthetic pathways. researchgate.netbohrium.com This insight allows for the in silico screening of potential reagents and catalysts, identifying the most promising candidates before any experimental work is undertaken.

For the formation of the acyl chloride itself, computational models can compare the efficacy of different chlorinating agents (e.g., thionyl chloride vs. oxalyl chloride) and predict the influence of solvents and catalysts on the reaction kinetics and thermodynamics. researchgate.netbohrium.com This can lead to the development of more efficient and sustainable synthetic protocols.

Machine learning (ML) models are also emerging as powerful tools for reaction optimization. beilstein-journals.org By training algorithms on large datasets of chemical reactions, it is possible to predict the optimal conditions (temperature, solvent, catalyst, etc.) to maximize the yield of a desired product. beilstein-journals.org These models can identify complex relationships between reaction parameters that may not be obvious to a human chemist. While large-scale databases for highly specific reagents like this compound may not yet exist, models trained on broader reaction classes can still provide valuable guidance. iscientific.org

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most powerful paradigm for future research on this compound lies in the synergistic combination of synthetic and computational methodologies. iscientific.orgmdpi.com This integrated approach creates a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate the computational models.